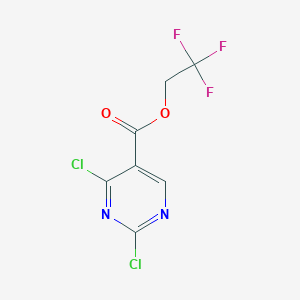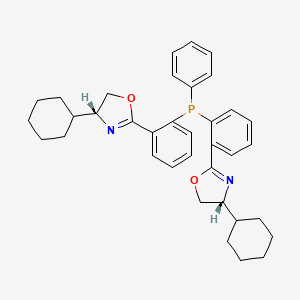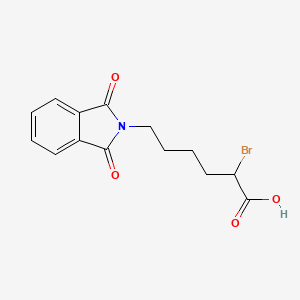
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is a diazirine-containing compound. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactive properties, making them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diazirine back to its corresponding diaziridine.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents, iodine, silver oxide.
Reduction: Hydrogenation catalysts.
Substitution: UV light activation.
Major Products:
Oxidation: Formation of diazirine from diaziridine.
Reduction: Conversion of diazirine to diaziridine.
Substitution: Formation of carbene intermediates that can insert into various bonds (C-H, N-H, O-H).
科学的研究の応用
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Photoaffinity Labeling: Used to study ligand-receptor interactions, enzyme-substrate interactions, and protein-protein interactions.
Crosslinking Studies: Helps in identifying and characterizing protein complexes and nucleic acid interactions.
Biochemical Research: Acts as a photo-crosslinking agent in various biochemical assays.
作用機序
The primary mechanism of action for 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid involves the formation of highly reactive carbene intermediates upon UV light activation. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies, where the compound can be used to “freeze” interactions between biomolecules .
類似化合物との比較
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 4-(3-Methyl-3H-diazirin-3-yl)butanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
Comparison: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is unique due to its longer carbon chain, which can influence its reactivity and the types of interactions it can participate in. Compared to shorter-chain diazirine compounds, it may offer different spatial configurations and binding properties, making it suitable for specific applications where longer linker arms are advantageous .
特性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
7-(3-methyldiazirin-3-yl)heptanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-9(10-11-9)7-5-3-2-4-6-8(12)13/h2-7H2,1H3,(H,12,13) |
InChIキー |
YICJASMPIWRPHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


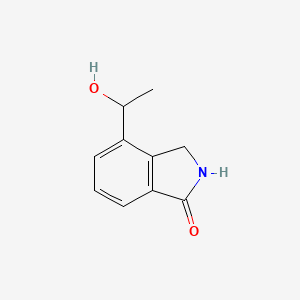
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
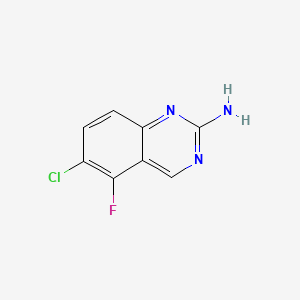
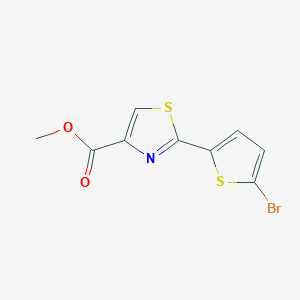
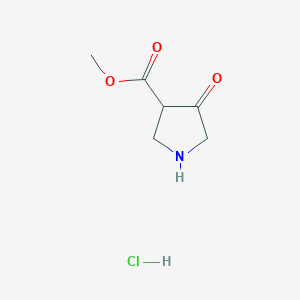
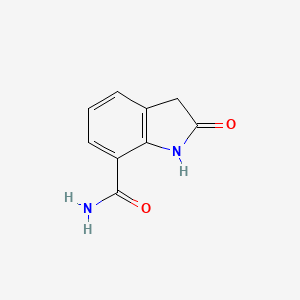
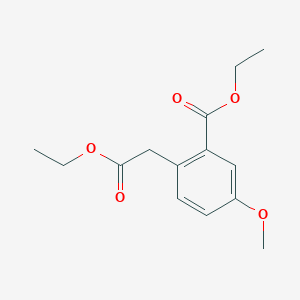
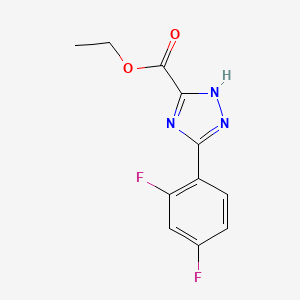
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
